molecular formula C9H9NO4 B1422491 Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate CAS No. 1261365-90-5

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

Cat. No. B1422491
M. Wt: 195.17 g/mol
InChI Key: QVOOFWUQUIZYAS-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate, also known as MDPC, is a compound that has been studied for its potential applications in scientific research. MDPC is a synthetic compound that is derived from pyridine, a naturally occurring product of the metabolism of some plants and animals. MDPC has been studied for its ability to act as a substrate for various enzymes and as a potential therapeutic agent for a variety of conditions.

Scientific Research Applications

Synthesis of Novel Analogues and Scaffolds

  • Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with modifications in the dioxane ring have been synthesized, providing versatile intermediates for the preparation of potential new therapeutic agents (Bartolomea et al., 2003).
  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been achieved, with selective introduction of substituents on the pyridine ring using electrophilic aromatic substitution and addition–elimination reactions, making them useful as potential scaffolds for drug discovery (Alcázar et al., 2003).

Advances in Synthesis Methods

  • 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives have been synthesized from readily available 2-nitro-3-oxiranylmethoxypyridine via Smiles rearrangement, showcasing the variations of reaction conditions affecting product distribution (Soukri et al., 2000).
  • A new synthetic route has been developed for 3-substituted 2,3-dihydro-1,4-dioxino [2,3-b]pyridines from 2-chloro-3-oxiranylmethoxypyridine, providing alcohols which give the desired products in satisfactory yields (Benarab et al., 1993).

Enantioselective Synthesis and Purity Control

  • Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described, with enantiomeric purity determined by capillary electrophoresis using a dual-cyclodextrin system (Lazar et al., 2005).

Potential in Drug Discovery

  • Compounds containing 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic systems have been synthesized, offering potential in drug discovery and combinatorial chemistry due to their structural complexity and variability (Soukri et al., 2003).

properties

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOOFWUQUIZYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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